molecular formula C13H12N2OS B2650270 (4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one CAS No. 91121-99-2

(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one

Cat. No. B2650270
CAS RN: 91121-99-2
M. Wt: 244.31
InChI Key: DSJWKTODCOCNPH-PAUBHIBZSA-N
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Description

(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one is a useful research compound. Its molecular formula is C13H12N2OS and its molecular weight is 244.31. The purity is usually 95%.
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Scientific Research Applications

Efficient Catalysis

N-heterocyclic carbenes (NHC), including imidazol-2-ylidenes, are recognized for their efficiency in catalyzing transesterification and acylation reactions. These reactions involve esters and alcohols, where low catalyst loadings of aryl- or alkyl-substituted NHC catalysts mediate acylation with enol acetates at room temperature. This efficient catalysis extends to the formation of corresponding esters from commercially available and challenging methyl esters, demonstrating the catalysts' utility in organic synthesis and potential industrial applications (Grasa, Gueveli, Singh, & Nolan, 2003).

Structural Characterisation

Research on stable, uncoordinated N-heterocyclic carbenes, such as pyridine- and phosphine-functionalised imidazol-2-ylidenes, has led to their synthesis and structural characterisation. These studies provide insights into the compounds' conformation and stability, contributing to the broader understanding of NHC ligands in coordination chemistry and potential applications in the development of new materials and catalysts (Danopoulos, Winston, Gelbrich, Hursthouse, & Tooze, 2002).

Reactivity and Synthesis Applications

The reactivity of 2-thiohydantoins towards various electrophilic reagents has been explored for the synthesis of new 2-ylidene-3,5-dihydro-4H-imidazol-4-ones. This research outlines a novel route using ketene dithioacetal intermediates, demonstrating the compounds' potential in synthesizing heterocyclic structures, which could have implications in pharmaceuticals and materials science (Chérouvrier, Carreaux, & Bazureau, 2004).

Luminescence and Catalytic Properties

Coordination polymers derived from isophthalic acid and bent bis(imidazole) ligands show structural diversity and have been studied for their luminescence and catalytic properties. These properties suggest potential applications in sensors, light-emitting devices, and as catalysts in environmental and industrial processes, highlighting the multifunctional applications of imidazole derivatives (Hao, Zhao, Yu, Hecke, & Cui, 2014).

properties

IUPAC Name

(4Z)-2-methylsulfanyl-4-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-17-13-14-11(12(16)15-13)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,15,16)/b8-5+,11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJWKTODCOCNPH-PAUBHIBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC=CC2=CC=CC=C2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C\C=C\C2=CC=CC=C2)/C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one

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